molecular formula C6H10ClN3OS B2973072 6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride CAS No. 1955554-19-4

6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride

Cat. No.: B2973072
CAS No.: 1955554-19-4
M. Wt: 207.68
InChI Key: ODOBJOFWNLOSSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, polarity, and reactivity .

Scientific Research Applications

Crystallography and Structural Chemistry

Studies on compounds related to "6-(Aminomethyl)-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one hydrochloride" often focus on their crystal structures, which reveal interesting hydrogen-bonded arrangements and molecular interactions. For instance, the study of hydrogen-bonded dimers and pi-stacked chains in cyanoacetylation products of pyrimidines showcases the impact of small changes in molecular constitution on the hydrogen-bonded aggregation patterns (Trilleras et al., 2008). This research provides valuable insights into the design of molecules with desired crystalline properties for pharmaceutical and material science applications.

Medicinal Chemistry and Antiviral Activity

In medicinal chemistry, derivatives of pyrimidines, including those containing methylsulfanyl groups, have been explored for their antiviral activities. A notable example is the synthesis of 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which demonstrated inhibition of herpes and retroviruses, indicating their potential as antiviral agents (Holý et al., 2002). This research highlights the therapeutic potential of such compounds in treating viral infections.

Organic Synthesis and Chemical Transformations

The reactivity and synthetic utility of 6-methylsulfanyl-pyrimidin-4-ones have been explored in various chemical transformations. For example, the synthesis and reactions of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile demonstrate the compound's versatility in generating amino-substituted pyrimidines (Briel et al., 2002). Such studies are crucial for the development of new synthetic methodologies and the discovery of novel compounds with potential applications in drug development and other areas of chemical research.

Environmental Biodegradation

Research on the degradation of herbicides like chlorimuron-ethyl by Aspergillus niger illustrates the environmental relevance of sulfur-containing pyrimidines. This fungus can metabolize chlorimuron-ethyl, a herbicide with phytotoxicity concerns, highlighting the potential of microbial transformation in mitigating environmental contamination (Sharma et al., 2012). Such studies underscore the importance of understanding the environmental fate and biodegradation pathways of synthetic compounds.

Mechanism of Action

In a biological context, this refers to how the compound interacts with biological systems at the molecular level. It could involve binding to specific receptors, inhibiting enzymes, or modulating cellular pathways .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This involves predicting or suggesting potential areas of future research or applications based on the current understanding of the compound .

Properties

IUPAC Name

4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.ClH/c1-11-6-8-4(3-7)2-5(10)9-6;/h2H,3,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBJOFWNLOSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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